molecular formula C6H4BrClIN B14883221 4-Bromo-2-chloro-5-iodoaniline

4-Bromo-2-chloro-5-iodoaniline

Cat. No.: B14883221
M. Wt: 332.36 g/mol
InChI Key: RMGSDNCUHZFTRV-UHFFFAOYSA-N
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Description

4-Bromo-2-chloro-5-iodoaniline is an aromatic amine compound with the molecular formula C6H4BrClINH2. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, chlorine, and iodine atoms. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-chloro-5-iodoaniline typically involves a multi-step process starting from aniline. The general synthetic route includes:

    Acetylation of Aniline: Aniline is first acetylated using acetic anhydride to form acetanilide.

    Bromination: Acetanilide is then brominated using bromine in acetic acid to yield 4-bromoacetanilide.

    Chlorination: The brominated product is chlorinated using chlorine in acetic acid to produce 4-bromo-2-chloroacetanilide.

    Hydrolysis: The acetanilide group is hydrolyzed using hydrochloric acid in ethanol to form 4-bromo-2-chloroaniline.

    Iodination: Finally, the compound is iodinated using iodine monochloride in acetic acid to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and cost-effectiveness. These methods often involve continuous flow reactors and automated systems to ensure precise control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-chloro-5-iodoaniline undergoes various types of chemical reactions, including:

    Electrophilic Aromatic Substitution: Due to the presence of electron-withdrawing halogen atoms, the compound can undergo further substitution reactions.

    Nucleophilic Substitution: The halogen atoms can be replaced by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The amino group can be oxidized or reduced to form different functional groups.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as bromine, chlorine, and iodine in the presence of catalysts like iron or aluminum chloride.

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while oxidation can produce nitro or nitroso derivatives.

Scientific Research Applications

4-Bromo-2-chloro-5-iodoaniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-2-chloro-5-iodoaniline involves its interaction with various molecular targets. The presence of halogen atoms influences its reactivity and binding affinity to different substrates. The compound can act as an electrophile or nucleophile, depending on the reaction conditions, and can participate in various pathways, including aromatic substitution and redox reactions .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-iodoaniline: Similar structure but lacks the chlorine atom.

    2-Bromo-5-iodoaniline: Similar structure with different positions of halogen atoms.

    2-Iodoaniline: Contains only iodine as the halogen substituent.

Uniqueness

4-Bromo-2-chloro-5-iodoaniline is unique due to the presence of three different halogen atoms on the benzene ring. This unique substitution pattern imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research .

Properties

Molecular Formula

C6H4BrClIN

Molecular Weight

332.36 g/mol

IUPAC Name

4-bromo-2-chloro-5-iodoaniline

InChI

InChI=1S/C6H4BrClIN/c7-3-1-4(8)6(10)2-5(3)9/h1-2H,10H2

InChI Key

RMGSDNCUHZFTRV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1I)Br)Cl)N

Origin of Product

United States

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